Cas no 15401-08-8 (Boc-Pro-Pro-OH)

Boc-Pro-Pro-OH is a protected dipeptide derivative featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and a free carboxyl group at the C-terminus. This compound is widely utilized in peptide synthesis as a building block, offering advantages such as enhanced stability and controlled reactivity due to the Boc protecting group. Its rigid proline-proline backbone contributes to conformational constraints, making it valuable for studying peptide secondary structures and designing bioactive analogs. The product is characterized by high purity and consistent performance, ensuring reliability in solid-phase and solution-phase peptide synthesis. Its compatibility with standard coupling reagents further facilitates efficient incorporation into complex peptide sequences.
Boc-Pro-Pro-OH structure
Boc-Pro-Pro-OH structure
Product Name:Boc-Pro-Pro-OH
CAS No:15401-08-8
MF:C15H24N2O5
MW:312.361464500427
MDL:MFCD00057246
CID:120957
Update Time:2025-05-24

Boc-Pro-Pro-OH Chemical and Physical Properties

Names and Identifiers

    • L-Proline,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
    • (S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
    • (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
    • Boc-pro-pro-oh
    • Boc-L-Pro-Pro-OH
    • Boc-Pro-Pro-COOH
    • N-tert-butoxycarbonyl-L-prolyl-L-proline
    • N-tert-butoxycarbonyl-prolyl-proline
    • (tert-Butoxycarbonyl)prolylproline
    • Boc-L-Prolyl-L-proline
    • boc-pro-pro
    • N-T-BOC-PRO-PRO
    • Boc-L-Pro-L-Pro-OH
    • N-(tert-butoxycarbonyl)-Pro-Pro
    • (Tert-Butoxy)Carbonyl Pro-Pro-OH
    • N-(tert-Butoxycarbonyl)prolylproline
    • PubChem12310
    • t-butoxycarbonylprolylproline
    • XGDABHXCVGCHBB-QWRGUYRKSA-N
    • 1-(tert-Butoxycarbonyl)-Pro-Pro-OH
    • N-tert-butoxycarbonyl L-prolyl L-proline
    • ST2402706
    • AX8118423
    • V3501
    • Boc-Pro-Pro-OH
    • MDL: MFCD00057246
    • Inchi: 1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1
    • InChI Key: XGDABHXCVGCHBB-QWRGUYRKSA-N
    • SMILES: O=C([C@@H]1CCCN1C(=O)OC(C)(C)C)N1CCC[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 312.16900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 471
  • Topological Polar Surface Area: 87.2

Experimental Properties

  • Melting Point: 185-187 ºC (ethyl acetate hexane )
  • PSA: 87.15000
  • LogP: 1.33730

Boc-Pro-Pro-OH Security Information

Boc-Pro-Pro-OH Pricemore >>

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Boc-Pro-Pro-OH Production Method

Boc-Pro-Pro-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15401-08-8)Boc-Pro-Pro-OH
Order Number:A18239
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:06
Price ($):260.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:15401-08-8)BOC-PRO-PRO-OH
Order Number:sfd1904
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Boc-Pro-Pro-OH

Boc-Pro-Pro-OH: A Comprehensive Overview

The compound with CAS No. 15401-08-8, commonly referred to as Boc-Pro-Pro-OH, is a significant molecule in the field of organic chemistry and peptide synthesis. Boc stands for tert-butoxycarbonyl, a protecting group widely used in peptide synthesis to prevent the amine group from reacting during the synthesis process. The Pro in the name represents proline, an amino acid with a unique cyclic secondary amine structure. The OH at the end indicates the hydroxyl group, which plays a crucial role in various biochemical reactions.

Boc-Pro-Pro-OH is particularly notable for its role in the synthesis of peptides and proteins. The use of Boc protection ensures that the amine group remains inert until it is specifically deprotected, allowing for precise control over the reaction sequence. This makes Boc-Pro-Pro-OH an essential reagent in the construction of complex peptide chains, where stepwise synthesis and selective protection/deprotection are critical.

Recent advancements in peptide chemistry have further highlighted the importance of Boc-Pro-Pro-OH in drug discovery and development. For instance, researchers have utilized this compound in the synthesis of bioactive peptides that target specific receptors or enzymes. These peptides have shown potential in treating various diseases, including cancer and inflammatory disorders.

In addition to its role in peptide synthesis, Boc-Pro-Pro-OH has also found applications in other areas of organic chemistry. For example, it has been employed as a building block in the construction of small molecule inhibitors and as a component in combinatorial libraries for high-throughput screening.

The structure of Boc-Pro-Pro-OH consists of a proline residue flanked by two Boc groups and a hydroxyl group. This configuration makes it highly versatile for use in various chemical transformations. The tert-butoxycarbonyl group provides excellent protection under mild conditions, while the proline moiety introduces steric hindrance and unique electronic properties to the molecule.

From an analytical standpoint, Boc-Pro-Pro-OH can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods allow for precise determination of the compound's molecular structure and purity, which are critical parameters in pharmaceutical and biotechnological applications.

Looking ahead, ongoing research continues to explore new applications for Boc-Pro-Pro-OH. One promising area is its use in the development of novel therapeutic agents with improved bioavailability and efficacy. By leveraging its unique chemical properties, scientists aim to create molecules that can overcome current limitations in drug delivery and target engagement.

In conclusion, Boc-Pro-Pro-OH, with its CAS No. 15401-08-8, remains a cornerstone in peptide chemistry and organic synthesis. Its versatility, combined with recent advancements in chemical methodology, ensures that this compound will continue to play a pivotal role in scientific research and industrial applications for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15401-08-8)Boc-Pro-Pro-OH
A18239
Purity:99%
Quantity:25g
Price ($):260.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:15401-08-8)BOC-PRO-PRO-OH
sfd1904
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email